Triammonium citrate

Overview

Description

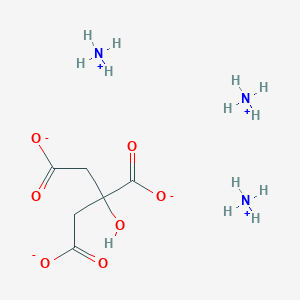

Triammonium citrate is a chemical compound with the molecular formula C6H17N3O7This compound is a citrate salt in which all three carboxy groups are deprotonated and associated with ammonium ions as counter-cations . It is commonly used as a buffering agent and has applications in various fields, including food additives, surface cleaning, and scientific research .

Mechanism of Action

Target of Action

Triammonium citrate, also known as Ammonium citrate tribasic, is a chelating agent . A chelating agent is a material which can form a complex with a metal atom . The primary targets of this compound are metal atoms or cations .

Mode of Action

The mode of action of this compound involves the formation of coordinate bonds with a metal atom or cation . The structure and shape of the molecule and the space remaining to confine the metal atom are all critical to the activity . This process metaphorically describes the process whereby two (or more) pincers of a molecule surround and grip a metal atom, locking it away (sequestering) from interaction with the environment .

Result of Action

This compound has been used in the conservation of paintings to remove intractable layers . It has been found to be effective in removing rust stains and a grey-brown layer that was resistant to conventional solvents and aqueous cleaning agents . The removal of these layers left the paint apparently undamaged .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been used as a cleaning agent in the conservation of paintings, where the condition of the artwork and the nature of the substances to be removed can affect its efficacy . .

Biochemical Analysis

Biochemical Properties

Triammonium citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of ZnO crystals in alkaline solution . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For example, it has been shown to alter lipid homeostasis in endothelial cells by inducing sterol regulatory element-binding protein 2 mediated cholesterol biosynthesis . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the citric acid cycle, a central metabolic pathway that connects almost all individual metabolic pathways . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is considered to dissociate in aqueous solutions as well as in the stomach, leading to its distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

Triammonium citrate can be synthesized by reacting citric acid with ammonia. The reaction involves the neutralization of citric acid with ammonia to form the triammonium salt. The process can be summarized as follows:

- Dissolve citric acid in water to prepare an aqueous solution.

- Add liquid ammonia to the citric acid solution.

- The reaction mixture is stirred and allowed to react, forming this compound.

- The product is then crystallized and purified .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the controlled addition of ammonia to a citric acid solution, followed by crystallization and purification to obtain the final product. The industrial production process is designed to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Triammonium citrate undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, forming complexes with metal ions.

Buffering: It can act as a buffer, maintaining the pH of a solution.

Decomposition: Under certain conditions, it can decompose to release ammonia and citric acid.

Common Reagents and Conditions

Chelation: this compound forms complexes with metal ions such as iron, copper, and calcium. The reaction conditions typically involve aqueous solutions and mild temperatures.

Buffering: It is used in buffer solutions to maintain pH stability.

Major Products Formed

Chelation: The major products are metal-citrate complexes.

Decomposition: The decomposition of this compound results in the formation of ammonia and citric acid.

Scientific Research Applications

Triammonium citrate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in various chemical reactions and processes.

Biology: It is employed in biological studies for its buffering properties and as a component in culture media.

Medicine: It is used in pharmaceutical formulations and as a component in diagnostic assays.

Industry: It is used in surface cleaning, particularly in the conservation of artworks and historical artifacts.

Comparison with Similar Compounds

Similar Compounds

- Diammonium citrate

- Monosodium citrate

- Disodium citrate

- Trisodium citrate

Comparison

Triammonium citrate is unique in its ability to form stable complexes with metal ions due to the presence of three ammonium ions. This makes it more effective as a chelating agent compared to diammonium citrate and other similar compounds. Additionally, its buffering capacity is higher, making it suitable for applications requiring precise pH control .

Biological Activity

Triammonium citrate, a salt formed from citric acid and ammonia, has gained attention due to its diverse biological activities and applications in various fields, including food science, medicine, and environmental chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound (TAC) is represented by the formula and is characterized by its buffering capacity and chelating properties. The compound acts primarily through the following mechanisms:

- Buffering Agent : TAC maintains pH stability in various biological systems, which is crucial for enzyme activity and metabolic processes.

- Chelating Agent : It effectively binds metal ions, facilitating their transport and bioavailability within biological systems. This property is particularly significant in agricultural applications, where it aids nutrient uptake in plants.

Applications in Biological Systems

- Food Industry :

- Agriculture :

- Medical Applications :

Case Studies

-

Fermentation Optimization :

A study conducted by Jozala et al. (2014) demonstrated that the inclusion of this compound at a concentration of 1 g/L significantly enhanced the production of bacteriocins during fermentation processes. The optimal conditions were identified through experimental design methodologies, indicating that TAC plays a critical role in microbial metabolism . -

Plant Growth Enhancement :

In agricultural trials, plants treated with this compound exhibited a marked increase in growth parameters compared to controls. For instance, a comparative study showed that the application of TAC resulted in a 20% increase in biomass accumulation in tomato plants under nutrient-deficient conditions . -

Electrolyte Applications :

Research on lead-acid batteries revealed that incorporating TAC into the electrolyte formulation improved cycling performance under high-stress conditions. This finding suggests potential applications for TAC beyond biological systems into energy storage technologies .

Data Tables

Properties

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can triammonium citrate be used to create smooth anodized aluminum coatings?

A1: Yes, research shows that anodizing aluminum in baths containing this compound and aliphatic monoamines (like methylamine) can produce smooth anodized films. This smoothness is attributed to the dissolution of the film surface in the alkaline environment created by the amine-citrate bath. []

Q2: Does this compound corrode aluminum?

A2: this compound exhibits a very mild etching action on aluminum, resulting in minimal uniform corrosion. It is considered a milder alternative compared to solutions like the tetrasodium salt of EDTA, which can cause significant corrosion. []

Q3: Can this compound be used to disperse particles in ceramic slurries?

A3: Yes, this compound (TAC) is effective in preparing stable, high solid volume, low viscosity ceramic slurries. Research indicates that TAC chemically interacts with the ceramic powder (like PMN-PZT), promoting electrostatic repulsion between particles and preventing agglomeration. This leads to improved slurry stability and rheological properties. []

Q4: Can this compound influence the crystal formation of zinc oxide (ZnO)?

A4: Yes, this compound can act as a morphology-directing agent during ZnO crystal formation in alkaline solutions. Its presence can modify the growth direction of ZnO crystals, leading to diverse morphologies depending on its concentration. []

Q5: What is the role of this compound in preparing nitrogen-doped graphene quantum dots (N-GQDs)?

A5: this compound can be used as a precursor for synthesizing nitrogen-doped graphene quantum dots (N-GQDs) through hydrothermal methods. Its decomposition at elevated temperatures releases nitrogen, which then dopes the graphene structure. This doping process influences the morphology, fluorescence, and viscosity of the resulting N-GQDs. []

Q6: Can this compound be used to synthesize nano-sized zinc oxide (ZnO) powders?

A6: Yes, this compound can be employed in the sol-gel synthesis of nano-sized ZnO powders. The size of the ZnO particles can be controlled by adjusting parameters like the concentration of zinc acetate, this compound, and the calcination temperature. []

Q7: Is this compound used in the preparation of Co-W alloy coatings?

A7: Yes, this compound, in conjunction with dimethyl sulfoxide (DMSO), forms an effective bath solution for electroplating Co-W alloys. These alloys have potential as anode materials in methanol fuel cells due to their low overvoltage, good corrosion resistance, and promising electrochemical behavior for methanol oxidation. []

Q8: Can this compound be used in the production of phycocyanin from algae?

A8: Yes, this compound has been successfully used in a two-step salting-out process to purify phycocyanin from algae. The optimal concentration of this compound was found to be crucial for maximizing both the purity and yield of the extracted phycocyanin. []

Q9: Can this compound enhance the production of enterocin from Enterococcus faecium?

A9: Research shows that supplementing the growth medium of Enterococcus faecium with this compound can significantly enhance enterocin production. Optimization studies using response surface methodology (RSM) have determined the optimal concentration of this compound to maximize enterocin yield. []

Q10: How does this compound affect antimicrobial protein production by Bacillus amyloliquefaciens?

A10: this compound acts as a nitrogen source in the growth medium of Bacillus amyloliquefaciens and influences the production of antimicrobial proteins (AMPs). Optimization studies using Taguchi design of experiments have identified the optimal this compound concentration for maximizing AMP production. [, ]

Q11: Is this compound used in the optimization of lactic acid production by Lactobacillus casei?

A11: While this compound was found to significantly influence lactic acid production by Lactobacillus casei in a Plackett-Burman design screening, its overall effect was negative. Therefore, it was kept constant during further optimization steps focusing on other more influential medium components. []

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C6H17N3O7, and its molecular weight is 243.22 g/mol. []

Q13: How does this compound impact the MALDI mass spectra of insulin?

A14: The presence of this compound as an impurity can suppress the signal of insulin in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The extent of signal suppression depends on the concentration of this compound in the sample. []

Q14: Can a catalyst-based conversion technique be used to calibrate an Aerodyne aerosol mass spectrometer (AMS) for reactive nitrogen (Nr) measurements using this compound particles?

A15: Yes, a heated platinum/molybdenum catalyst can convert the nitrogen in this compound particles to nitric oxide (NO), which can then be quantified to calibrate the AMS for Nr measurements. This technique allows for the determination of the relative ionization efficiency (RIE) of this compound in the AMS, which is essential for accurate aerosol measurements. []

Q15: Can this compound be used to remove toxins from Mahua seed cake?

A16: Research has shown that soaking Mahua seed cake in a 0.01 M this compound solution can effectively remove saponin (mowrin) and tannins. This detoxification process makes the seed cake suitable for various applications. []

Q16: Is this compound used in cleaning oil paintings?

A17: Yes, a 2.5% solution of this compound has been successfully used to clean an unvarnished oil sketch by J.M.W. Turner. It was found to be effective in removing dirt without causing damage to the paint surface. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.